2-(2-Methyl-1,3-dioxolan-2-yl)ethane-1,1-diol
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Overview
Description
2-(2-Methyl-1,3-dioxolan-2-yl)ethane-1,1-diol is an organic compound characterized by the presence of a dioxolane ring and a diol functional group. This compound is notable for its unique structure, which includes a five-membered ring containing two oxygen atoms and a methyl group attached to the ring. The presence of the diol group makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)ethane-1,1-diol typically involves the reaction of ethylene glycol with acetone in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include a temperature range of 0-50°C and a reaction time of several hours. The product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the formation of the dioxolane ring. The final product is typically purified using advanced separation techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1,3-dioxolan-2-yl)ethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydrogen atoms in the diol group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are used under conditions that may include the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(2-Methyl-1,3-dioxolan-2-yl)ethane-1,1-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)ethane-1,1-diol involves its interaction with various molecular targets and pathways. The diol group can form hydrogen bonds with other molecules, influencing their stability and reactivity. The dioxolane ring can participate in ring-opening reactions, leading to the formation of new compounds with different properties. The compound’s unique structure allows it to interact with enzymes and other biological molecules, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog without the methyl group and diol functionality.
2-Methyl-1,3-dioxolane: Similar structure but lacks the diol group.
1,3-Dioxane: A six-membered ring analog with similar reactivity.
Uniqueness
2-(2-Methyl-1,3-dioxolan-2-yl)ethane-1,1-diol is unique due to the presence of both the dioxolane ring and the diol group, which confer distinct chemical and physical properties. This combination allows for a broader range of chemical reactions and applications compared to its simpler analogs.
Properties
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)ethane-1,1-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-6(4-5(7)8)9-2-3-10-6/h5,7-8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFVSVLQVUOBPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CC(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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